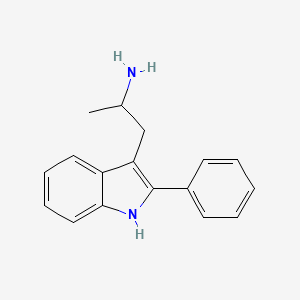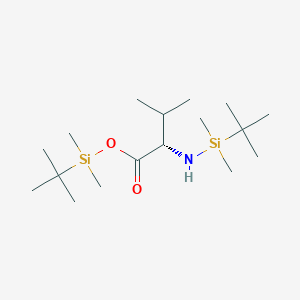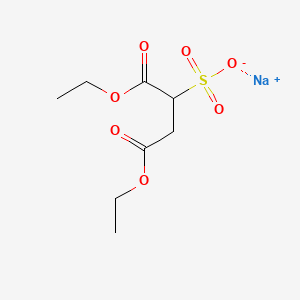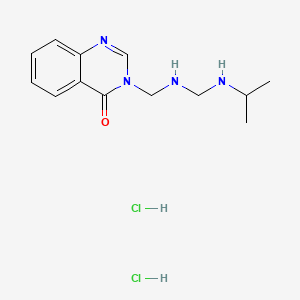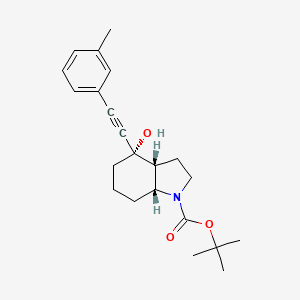
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate typically involves multiple steps, including the formation of the indole core, introduction of the hydroxy group, and attachment of the m-tolylethynyl group. Common reagents used in these reactions include:
Indole formation: Starting materials such as aniline derivatives and ketones.
Hydroxylation: Reagents like hydrogen peroxide or osmium tetroxide.
Alkyne addition: Use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
化学反応の分析
Types of Reactions
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (Cl2, Br2), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, indole derivatives are often explored for their potential therapeutic applications. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(phenylethynyl)octahydro-1H-indole-1-carboxylate
- tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(p-tolylethynyl)octahydro-1H-indole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate lies in its specific substitution pattern and stereochemistry, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C22H29NO3 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
tert-butyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H29NO3/c1-16-7-5-8-17(15-16)10-13-22(25)12-6-9-19-18(22)11-14-23(19)20(24)26-21(2,3)4/h5,7-8,15,18-19,25H,6,9,11-12,14H2,1-4H3/t18-,19-,22-/m1/s1 |
InChIキー |
ZAPZZFRGOMWRCG-WOIUINJBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC(C)(C)C)O |
正規SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


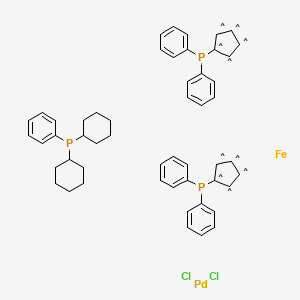
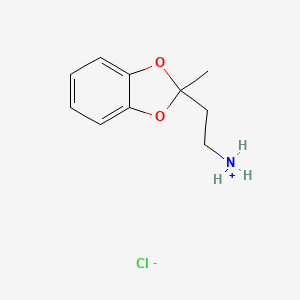
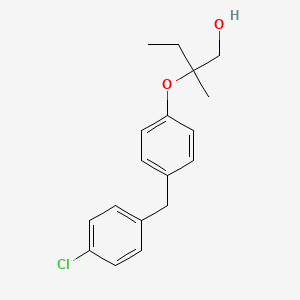
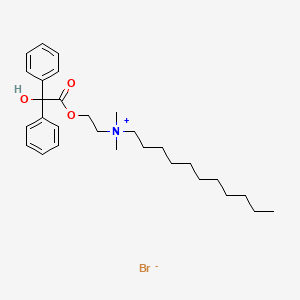

![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/no-structure.png)
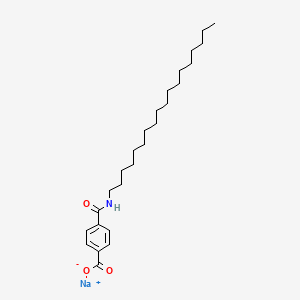
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
